

In-Depth Technical Guide: 2-(2,4-Dichlorophenyl)oxazole

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Compound of Interest

Compound Name: 2-(2,4-Dichlorophenyl)oxazole

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This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of **2-(2,4-Dichlorophenyl)oxazole**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details established synthetic protocols, presents key quantitative data, and outlines a general workflow for its preparation and characterization.

Chemical Structure and Properties

2-(2,4-Dichlorophenyl)oxazole is an aromatic heterocyclic compound featuring a central oxazole ring substituted at the 2-position with a 2,4-dichlorophenyl group. The oxazole moiety, a five-membered ring containing one oxygen and one nitrogen atom, is a common scaffold in many biologically active compounds.

The key structural and chemical identifiers for this compound are summarized in the table below.

Property	Value
IUPAC Name	2-(2,4-Dichlorophenyl)-1,3-oxazole
Molecular Formula	C ₉ H ₅ Cl ₂ NO
Molecular Weight	214.05 g/mol
Canonical SMILES	<chem>C1=CC(=C(C=C1Cl)Cl)C2=NC=CO2</chem>
CAS Number	1242336-71-5

Table 1: Chemical and Physical Properties of **2-(2,4-Dichlorophenyl)oxazole**.

Synthesis of 2-(2,4-Dichlorophenyl)oxazole

The synthesis of 2-substituted oxazoles is well-established in organic chemistry. Among the various methods, the Van Leusen oxazole synthesis stands out as a particularly efficient and versatile route for preparing 2-aryl-oxazoles from aromatic aldehydes.

Van Leusen Oxazole Synthesis

The Van Leusen reaction provides a direct method for the formation of the oxazole ring by reacting an aldehyde with tosylmethyl isocyanide (TosMIC).^{[1][2][3]} This reaction is known for its mild conditions and tolerance of a wide range of functional groups.^[4] The synthesis of **2-(2,4-Dichlorophenyl)oxazole** proceeds via the reaction of 2,4-dichlorobenzaldehyde with TosMIC in the presence of a base, typically potassium carbonate, in an alcoholic solvent like methanol.^[5]

The general mechanism involves the deprotonation of TosMIC, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the final aromatic oxazole product.^[2]

Alternative Synthesis Routes

While the Van Leusen synthesis is highly effective, other classical methods for oxazole formation could be adapted for this target molecule. These include:

- Robinson-Gabriel Synthesis: This method involves the cyclodehydration of a 2-acylamino-ketone precursor. For the target molecule, this would require the synthesis of N-(2-oxo-2-phenylethyl)-2,4-dichlorobenzamide, which could be prepared from 2,4-dichlorobenzoyl chloride and 2-aminoacetophenone.
- Reaction of α -haloketones with amides: This approach would involve reacting an appropriate α -haloketone with 2,4-dichlorobenzamide.

These methods, while viable, often require more steps or harsher conditions compared to the Van Leusen synthesis.

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of **2-(2,4-Dichlorophenyl)oxazole** based on the well-established Van Leusen oxazole synthesis methodology.^[5]

Reaction Scheme:

2,4-Dichlorobenzaldehyde + Tosylmethyl isocyanide (TosMIC) $\xrightarrow{-(K_2CO_3, \text{Methanol, Reflux})}$ **2-(2,4-Dichlorophenyl)oxazole**

Materials:

- 2,4-Dichlorobenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium Carbonate (K_2CO_3), anhydrous
- Methanol (MeOH), anhydrous
- Ethyl Acetate (EtOAc)
- Water (H_2O)
- Brine (saturated NaCl solution)

- Anhydrous Sodium Sulfate (Na_2SO_4)

Procedure:

- To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,4-dichlorobenzaldehyde (1.0 mmol, 1.0 equiv), tosylmethyl isocyanide (TosMIC) (1.1 mmol, 1.1 equiv), and anhydrous potassium carbonate (2.0 mmol, 2.0 equiv).
- Add anhydrous methanol (10 mL) to the flask.
- Heat the reaction mixture to reflux (approximately 65 °C) and maintain stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed (typically 4-6 hours).
- Upon completion, cool the reaction mixture to room temperature.
- Remove the methanol under reduced pressure using a rotary evaporator.
- To the resulting residue, add water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
- Combine the organic layers in a separatory funnel, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
- Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield pure **2-(2,4-Dichlorophenyl)oxazole**.

Quantitative Data and Characterization

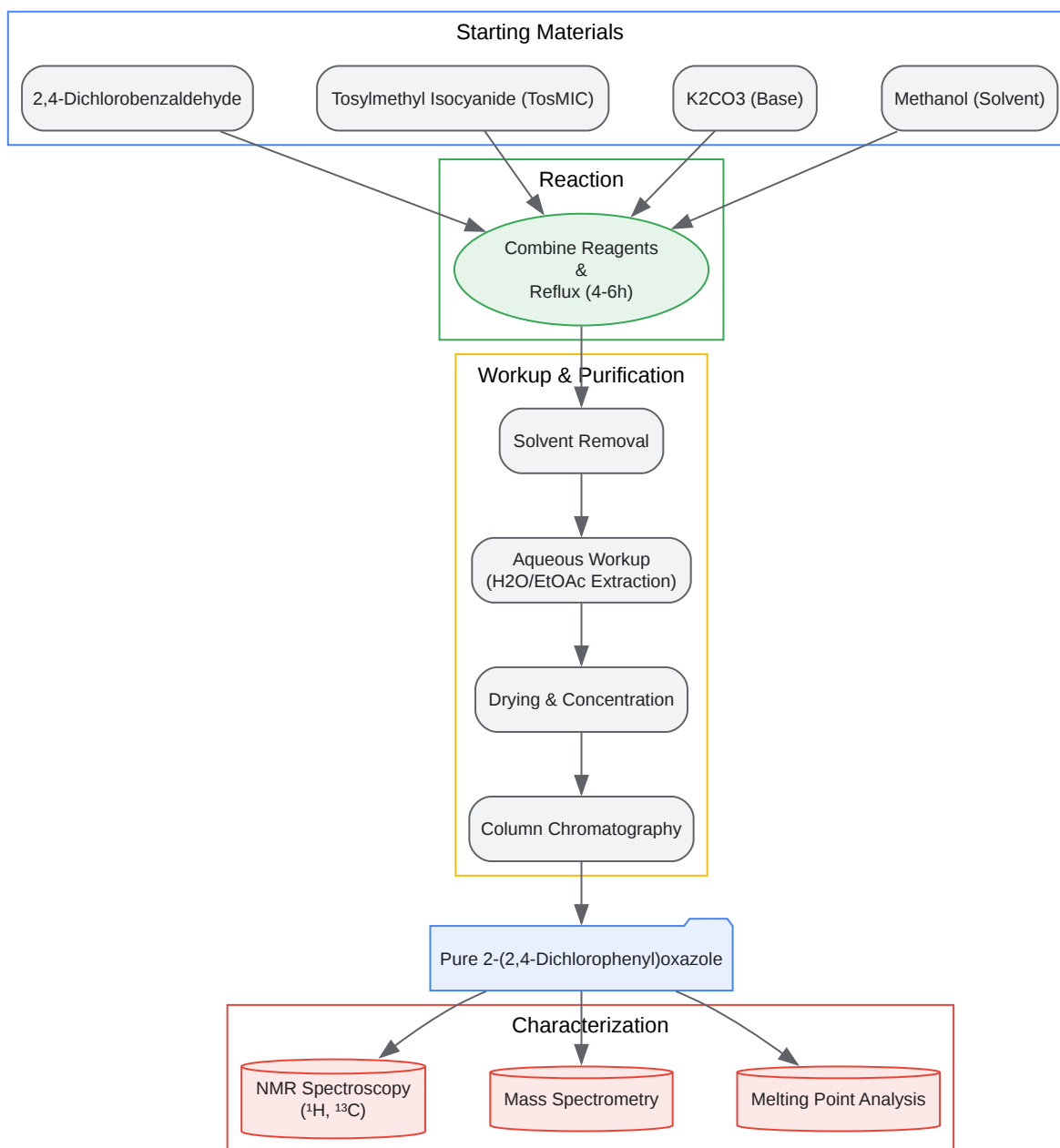
The successful synthesis of **2-(2,4-Dichlorophenyl)oxazole** should be confirmed by various analytical techniques. The expected data is summarized below.

Data Type	Expected Value / Characteristics
Yield	70-85% (Typical for Van Leusen synthesis with aromatic aldehydes)
Physical Appearance	White to off-white solid
Melting Point (°C)	Not explicitly reported, but expected to be in the range of similar 2-aryl-oxazoles.
¹ H NMR (CDCl ₃ , 400 MHz)	δ (ppm): ~8.0-8.2 (m, 1H, Ar-H), ~7.6 (s, 1H, oxazole H5), ~7.3-7.5 (m, 3H, Ar-H and oxazole H4). Note: Predicted shifts based on analogous structures.
¹³ C NMR (CDCl ₃ , 100 MHz)	δ (ppm): ~161 (C=N, oxazole C2), ~150-155 (oxazole C5), ~125-140 (Ar-C and oxazole C4). Note: Predicted shifts based on analogous structures.
Mass Spectrometry (ESI-MS)	m/z: [M+H] ⁺ calculated for C ₉ H ₆ Cl ₂ NO ⁺ : 213.98; found: 213.98.

Table 2: Expected Quantitative and Characterization Data for **2-(2,4-Dichlorophenyl)oxazole**.

Synthesis and Characterization Workflow

The overall process for producing and verifying **2-(2,4-Dichlorophenyl)oxazole** can be visualized as a logical workflow, from starting materials to the final, purified compound.



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Caption: General workflow for the synthesis and characterization of **2-(2,4-Dichlorophenyl)oxazole**.

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